NJH-2-057

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

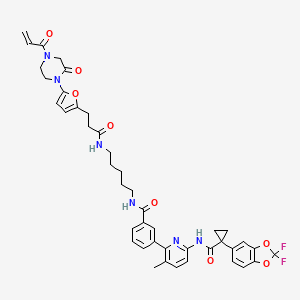

C43H44F2N6O8 |

|---|---|

Molecular Weight |

810.8 g/mol |

IUPAC Name |

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide |

InChI |

InChI=1S/C43H44F2N6O8/c1-3-36(53)50-22-23-51(37(54)26-50)38-17-13-31(57-38)12-16-35(52)46-20-5-4-6-21-47-40(55)29-9-7-8-28(24-29)39-27(2)10-15-34(48-39)49-41(56)42(18-19-42)30-11-14-32-33(25-30)59-43(44,45)58-32/h3,7-11,13-15,17,24-25H,1,4-6,12,16,18-23,26H2,2H3,(H,46,52)(H,47,55)(H,48,49,56) |

InChI Key |

GBRJFUUBXKOHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)NCCCCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NJH-2-057 in Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic fibrosis (CF) is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional protein. The most common mutation, ΔF508-CFTR, results in a misfolded protein that is prematurely ubiquitinated and degraded by the proteasome, preventing its transit to the cell surface to function as a chloride ion channel. NJH-2-057 is a first-in-class Deubiquitinase-Targeting Chimera (DUBTAC), a novel therapeutic modality designed to counteract this pathogenic process. This document provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data and experimental protocols from the foundational preclinical research.

Core Mechanism of Action: Targeted Protein Stabilization

This compound is a heterobifunctional small molecule that operates on the principle of induced proximity. It is composed of two key moieties joined by a chemical linker:

-

A covalent recruiter (EN523): This ligand specifically and covalently binds to a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase (DUB) OTUB1.[1][2][3]

-

A protein-targeting ligand (Lumacaftor): A known CFTR corrector drug that binds to the misfolded ΔF508-CFTR protein.[1][2][4]

By simultaneously engaging both OTUB1 and ΔF508-CFTR, this compound brings the deubiquitinase into close proximity with the aberrantly ubiquitinated CFTR protein. This induced ternary complex formation allows OTUB1 to cleave the ubiquitin chains from ΔF508-CFTR, thereby rescuing it from proteasomal degradation. The stabilized ΔF508-CFTR protein can then be properly trafficked to the cell membrane, leading to an increase in the density of functional chloride channels on the cell surface and a partial restoration of ion transport.[1][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro experiments. The following tables summarize the key findings.

Table 1: Stabilization of ΔF508-CFTR Protein Levels

| Treatment (10 µM, 16-24h) | Cell Line | Fold Increase in ΔF508-CFTR Levels (vs. DMSO) | Statistical Significance (p-value) |

| This compound | CFBE41o- | ~7.8-fold | < 0.05 |

| Lumacaftor | CFBE41o- | ~2.5-fold | < 0.05 |

Data extracted and synthesized from quantitative western blot analysis in Henning et al., 2022.[1][6]

Table 2: Functional Restoration of Chloride Channel Activity

| Treatment (10 µM, 24h) | Cell System | Change in Short-Circuit Current (Isc) (µA/cm²) | Statistical Significance (p-value vs. DMSO) |

| DMSO Vehicle | Primary human CF bronchial epithelial cells | Baseline | - |

| Lumacaftor | Primary human CF bronchial epithelial cells | Modest Increase | < 0.05 |

| This compound | Primary human CF bronchial epithelial cells | Significant Increase (greater than Lumacaftor) | < 0.05 |

Data represents the change in current after stimulation with a CFTR potentiator (VX-770) and subsequent inhibition with a CFTR inhibitor (CFTR(inh)-172), indicating the level of functional CFTR at the cell surface. Specific numerical values for Isc are dependent on the donor but consistently show a greater increase with this compound compared to lumacaftor alone.[5]

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound.

Cell Culture

-

Cell Line: CFBE41o- human bronchial epithelial cells, which are homozygous for the ΔF508-CFTR mutation, were used for protein stabilization studies.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Primary Cells: Primary human bronchial epithelial cells from cystic fibrosis donors (ΔF508/ΔF508) were cultured at an air-liquid interface to induce differentiation for transepithelial conductance assays.

Western Blotting for ΔF508-CFTR Stabilization

This protocol was used to quantify the levels of ΔF508-CFTR protein following treatment with this compound.

-

Cell Treatment: Plate CFBE41o- cells and grow to ~80-90% confluency. Treat cells with 10 µM this compound, 10 µM lumacaftor, or DMSO vehicle control for 16-24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a 4-15% Tris-glycine gradient gel and perform electrophoresis.

-

Membrane Transfer: Transfer proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CFTR and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize CFTR band intensity to the loading control.

siRNA-mediated Knockdown of OTUB1

This experiment was performed to confirm that the stabilizing effect of this compound is dependent on the presence of OTUB1.

-

Transfection: Transfect CFBE41o- cells with either non-targeting control siRNA or siRNA specifically targeting OTUB1 using a lipid-based transfection reagent.

-

Incubation: Incubate the transfected cells for 48 hours to allow for knockdown of the target protein.

-

Treatment: Treat the siRNA-transfected cells with 10 µM this compound or DMSO for an additional 16 hours.

-

Analysis: Harvest the cells and perform western blotting as described in section 3.2 to assess the levels of ΔF508-CFTR and OTUB1. A successful experiment shows that in OTUB1-knockdown cells, this compound is no longer able to significantly stabilize ΔF508-CFTR.

Transepithelial Conductance Measurement (Ussing Chamber Assay)

This functional assay measures chloride ion transport across a polarized epithelial cell monolayer, providing a direct readout of CFTR channel activity.

-

Cell Culture and Treatment: Culture primary human CF bronchial epithelial cells on permeable supports at an air-liquid interface for several weeks to allow for differentiation and polarization. Treat the cells with 10 µM this compound, 10 µM lumacaftor, or DMSO for 24 hours.

-

Ussing Chamber Setup: Mount the permeable supports in Ussing chambers, which separate the apical and basolateral compartments.

-

Measurement: Measure the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelial monolayer and is a measure of net ion transport.

-

Sequential Compound Addition: Sequentially add the following compounds and record the change in Isc:

-

Amiloride: To the apical side to block epithelial sodium channels (ENaC).

-

Forskolin: To the basolateral side to increase intracellular cAMP and activate CFTR.

-

VX-770 (Ivacaftor): To the apical side to potentiate (force open) any CFTR channels at the membrane.

-

CFTR(inh)-172: To the apical side to specifically inhibit CFTR-mediated chloride transport.

-

-

Data Analysis: The key measurement is the difference in Isc after the addition of VX-770 and after the addition of CFTR(inh)-172. This ΔIsc value represents the total functional CFTR-dependent chloride secretion.

Conclusion and Future Directions

This compound represents a novel and promising strategy for the treatment of cystic fibrosis caused by the ΔF508 mutation. By hijacking the cellular deubiquitination machinery, this DUBTAC effectively stabilizes the mutant CFTR protein, leading to enhanced functional expression at the cell surface. The preclinical data robustly support its mechanism of action, demonstrating superior efficacy in protein stabilization and functional restoration compared to the corrector molecule lumacaftor alone. This pioneering work on DUBTACs opens up a new therapeutic paradigm of "targeted protein stabilization," which may be applicable to other diseases driven by aberrant protein degradation. Further research will be required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and to optimize the DUBTAC platform for clinical translation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Deubiquitinase-Targeting Chimeras (DUBTACs) as a Potential Paradigm-Shifting Drug Discovery Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

NJH-2-057 as a CFTR Protein Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely targeted for degradation by the ubiquitin-proteasome system. NJH-2-057 is an innovative therapeutic agent known as a deubiquitinase-targeting chimera (DUBTAC). This molecule is engineered to prevent the degradation of the F508del-CFTR protein by recruiting the deubiquitinase enzyme OTUB1. By removing ubiquitin tags from the CFTR protein, this compound stabilizes it, allowing for its proper trafficking to the cell membrane and subsequent function as a chloride channel. This guide provides an in-depth overview of the mechanism of action, experimental validation, and future prospects of this compound as a CFTR protein stabilizer.

Mechanism of Action: Targeted Protein Stabilization

This compound is a heterobifunctional small molecule, meaning it has two distinct functional ends.[1] One end binds to the F508del-CFTR protein, while the other end recruits the deubiquitinase OTUB1.[1] This dual-action mechanism is the cornerstone of its therapeutic potential.

The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery and tagged with ubiquitin for degradation.[2][3] this compound intervenes in this process by bringing OTUB1 into close proximity with the ubiquitinated F508del-CFTR.[4] OTUB1 then cleaves the ubiquitin chains from the CFTR protein, effectively rescuing it from degradation.[4] This stabilization allows the corrected F508del-CFTR to be trafficked to the cell membrane, where it can function as a chloride ion channel.[4][5]

Below is a diagram illustrating the signaling pathway of this compound-mediated CFTR stabilization.

References

- 1. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 2. Ubiquitination and Degradation of CFTR by the E3 Ubiquitin Ligase MARCH2 through Its Association with Adaptor Proteins CAL and STX6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interference with Ubiquitination in CFTR Modifies Stability of Core Glycosylated and Cell Surface Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

An In-depth Technical Guide to the DUBTAC Platform for NJH-2-057

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Deubiquitinase-Targeting Chimera (DUBTAC) platform, with a specific focus on the development and mechanism of action of NJH-2-057, a first-in-class DUBTAC for the targeted stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Core Concept: The DUBTAC Platform for Targeted Protein Stabilization

Many diseases are driven by the aberrant ubiquitination and subsequent proteasomal degradation of essential proteins.[1] The DUBTAC platform offers a novel therapeutic strategy to counteract this by hijacking the cell's own deubiquitinating enzymes (DUBs) to stabilize a specific protein of interest (POI).[1]

DUBTACs are heterobifunctional small molecules composed of three key components:

-

A Protein-Targeting Ligand: This moiety binds specifically to the target protein that is otherwise destined for degradation.

-

A Deubiquitinase (DUB) Recruiter: This component engages a specific DUB enzyme.

-

A Linker: A chemical linker connects the protein-targeting ligand and the DUB recruiter, allowing for the formation of a ternary complex between the target protein, the DUBTAC, and the DUB.

By inducing the proximity of a DUB to a ubiquitinated target protein, the DUBTAC facilitates the removal of ubiquitin chains, thereby rescuing the protein from proteasomal degradation and restoring its cellular levels and function.[1]

This compound: A DUBTAC Targeting ΔF508-CFTR in Cystic Fibrosis

Cystic fibrosis is a genetic disorder most commonly caused by the ΔF508 mutation in the CFTR gene, which leads to the misfolding and subsequent degradation of the CFTR protein.[1] this compound is a DUBTAC designed to stabilize this mutated CFTR protein.[1]

The components of this compound are:

-

Protein-Targeting Ligand: Lumacaftor, a known corrector molecule that binds to the ΔF508-CFTR protein.[1]

-

DUB Recruiter: EN523, a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on the deubiquitinase OTUB1.[1]

-

Linker: A chemical linker joining lumacaftor and EN523.

Mechanism of Action of this compound

The proposed mechanism of action for this compound involves the formation of a ternary complex between ΔF508-CFTR, this compound, and OTUB1. This induced proximity allows OTUB1 to deubiquitinate ΔF508-CFTR, leading to its stabilization and increased trafficking to the cell surface, where it can function as a chloride channel.

References

An In-depth Technical Guide to NJH-2-057: A Novel DUBTAC Recruiting OTUB1 for Targeted Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NJH-2-057 is a pioneering Deubiquitinase-Targeting Chimera (DUBTAC) designed to induce the proximity of the deubiquitinase OTUB1 to a specific protein of interest, thereby preventing its degradation and leading to its stabilization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the recruitment of OTUB1 to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the disease-causing ΔF508 mutant. This document details the experimental validation of this compound's activity, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and the DUBTAC Concept

Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis-Targeting Chimeras), has emerged as a powerful therapeutic modality. The DUBTAC platform represents a paradigm shift, aiming for targeted protein stabilization rather than degradation. DUBTACs are bifunctional molecules that recruit a deubiquitinase (DUB) to a specific substrate, leading to the removal of ubiquitin chains and rescue from proteasomal degradation.

This compound is a first-in-class DUBTAC that leverages this concept to stabilize the ΔF508-CFTR protein, the most common mutation leading to cystic fibrosis. This compound is a chimeric molecule that chemically links lumacaftor, a known binder of ΔF508-CFTR, to EN523, a covalent recruiter of the deubiquitinase OTUB1.

Mechanism of Action: Recruitment of OTUB1 to ΔF508-CFTR

The core function of this compound is to act as a molecular bridge, bringing OTUB1 into close proximity with the ubiquitinated ΔF508-CFTR protein. This induced proximity facilitates the deubiquitinating activity of OTUB1 on the CFTR substrate, leading to its stabilization and increased cellular levels.

Allosteric Engagement of OTUB1

This compound, through its EN523 moiety, covalently and allosterically engages OTUB1. A key feature of this interaction is that it targets a non-catalytic cysteine residue (C23) on OTUB1. This allosteric modulation is crucial as it recruits OTUB1 without inhibiting its intrinsic deubiquitinase activity, a critical aspect for its function in the DUBTAC context.

Deubiquitination and Stabilization of ΔF508-CFTR

Once recruited to the ΔF508-CFTR by the lumacaftor component of this compound, OTUB1 removes the ubiquitin chains from the mutant CFTR protein. This deubiquitination prevents the recognition and subsequent degradation of ΔF508-CFTR by the proteasome, leading to its increased stability and accumulation in the cell.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow to assess its activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on ΔF508-CFTR Protein Levels

| Treatment Group | Concentration | Duration (hours) | Fold Change in ΔF508-CFTR Levels (vs. Vehicle) |

| Vehicle (DMSO) | - | 24 | 1.0 |

| This compound | 10 µM | 24 | ~3.5 |

Data are representative of western blot quantifications from CFBE41o- cells expressing ΔF508-CFTR.

Table 2: Impact of OTUB1 Knockdown on this compound Activity

| Treatment Group | OTUB1 Status | Fold Change in ΔF508-CFTR Levels (vs. Vehicle + siControl) |

| Vehicle (DMSO) + siControl | Normal | 1.0 |

| This compound (10 µM) + siControl | Normal | ~4.0 |

| Vehicle (DMSO) + siOTUB1 | Knockdown | ~1.0 |

| This compound (10 µM) + siOTUB1 | Knockdown | ~1.5 |

Data are representative of western blot quantifications from CFBE41o- cells expressing ΔF508-CFTR treated for 16 hours.

Table 3: OTUB1 Target Engagement by this compound

| Method | Finding |

| IsoTOP-ABPP | ~60% target occupancy of OTUB1 at C23 |

IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) was used to quantify the engagement of OTUB1 by this compound in cells.

Detailed Experimental Protocols

Cell Culture and Treatment

CFBE41o- human bronchial epithelial cells stably expressing ΔF508-CFTR are cultured in MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Treatment with this compound (typically 10 µM) or vehicle (DMSO) is performed for the indicated times (e.g., 16 or 24 hours).

siRNA-mediated Knockdown of OTUB1

-

Transfection Reagent Preparation: Prepare siRNA and lipid-based transfection reagent complexes in serum-free medium according to the manufacturer's instructions. Use a non-targeting siRNA as a control.

-

Transfection: Add the transfection complexes to the cells and incubate for 48 hours to achieve efficient knockdown of OTUB1.

-

Treatment: Following the 48-hour knockdown period, treat the cells with this compound or vehicle as described in section 5.1.

-

Verification: Confirm OTUB1 knockdown by western blotting of the cell lysates.

Western Blotting for CFTR and OTUB1

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 6% or 8% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CFTR and OTUB1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using appropriate software to quantify the relative protein levels.

Gel-Based Activity-Based Protein Profiling (ABPP)

-

Proteome Preparation: Prepare cell lysates in a native lysis buffer (e.g., PBS with 0.1% Triton X-100).

-

Probe Labeling: Treat the proteomes with a broad-spectrum DUB activity-based probe (e.g., a ubiquitin probe with a reactive warhead) in the presence or absence of this compound.

-

Click Chemistry (if applicable): If using a probe with a bioorthogonal handle (e.g., alkyne), perform a click reaction to attach a reporter tag (e.g., a fluorophore or biotin).

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

In-Gel Fluorescence Scanning: If a fluorescent reporter was used, visualize the labeled DUBs directly by scanning the gel. A decrease in the fluorescence intensity of the OTUB1 band in the presence of this compound indicates target engagement.

-

Streptavidin Blotting: If a biotin reporter was used, transfer the proteins to a membrane and probe with HRP-conjugated streptavidin to visualize the labeled DUBs.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. By effectively recruiting the deubiquitinase OTUB1 to the disease-relevant ΔF508-CFTR protein, it demonstrates the therapeutic potential of the DUBTAC platform. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the capabilities of this compound and to develop novel DUBTACs for a range of therapeutic applications. The allosteric mechanism of OTUB1 engagement and the clear demonstration of on-target activity through rigorous experimental validation underscore the promise of this innovative approach to drug discovery.

An In-depth Technical Guide to NJH-2-057: A Novel DUBTAC for Targeted Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NJH-2-057 is a pioneering Deubiquitinase-Targeting Chimera (DUBTAC), a class of small molecules designed for targeted protein stabilization. This bifunctional molecule operates by recruiting the deubiquitinase OTUB1 to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the common disease-causing mutant ΔF508-CFTR. By facilitating the removal of ubiquitin chains, this compound prevents the proteasomal degradation of ΔF508-CFTR, leading to its increased stabilization and functional rescue at the cell surface. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic molecule that links a ligand for the ΔF508-CFTR protein (a derivative of lumacaftor) to a covalent recruiter for the deubiquitinase OTUB1.

Chemical Structure:

Caption: Simplified schematic of this compound's bifunctional structure.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C43H44F2N6O8 | [1] |

| Molecular Weight | 810.84 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | N-(5-(3-(5-(4-acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanamido)pentyl)-3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzamide | |

| SMILES | O=C(N1CC(N(CC1)C2=CC=C(CCC(NCCCCCNC(C3=CC=CC(C4=NC(NC(C5(CC5)C6=CC=C7OC(F)(OC7=C6)F)=O)=CC=C4C)=C3)=O)=O)O2)=O)C=C | [1] |

Solubility and Stability:

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (123.33 mM) | Requires sonication and warming to 60°C. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. | [1] |

| Aqueous Buffers | Poorly soluble | The benzamide functional group can undergo hydrolysis under strongly acidic or basic conditions, though it is generally stable in dilute aqueous solutions at neutral pH.[2][3][4][5] |

Storage and Handling:

-

Powder: Store at -20°C for up to 3 years.[6]

-

In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.

Mechanism of Action: Targeted Protein Stabilization

This compound exemplifies the innovative DUBTAC platform for targeted protein stabilization. Its mechanism of action can be elucidated through the following signaling pathway:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on NJH-2-057 for ΔF508-CFTR Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508-CFTR, results in a misfolded protein that is prematurely degraded, leading to a loss of chloride ion channel function at the cell surface. NJH-2-057 is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed to stabilize the ΔF508-CFTR protein. This molecule is a heterobifunctional chimera that links lumacaftor, a known ΔF508-CFTR corrector, to EN523, a covalent ligand for the deubiquitinase OTUB1.[1][2] The primary mechanism of action of this compound is to recruit OTUB1 to the ΔF508-CFTR protein, thereby preventing its ubiquitination and subsequent proteasomal degradation, leading to increased protein stability and functional rescue at the cell surface.[3][4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on the stabilization and function of ΔF508-CFTR.

| Parameter | Cell Line | Treatment | Concentration | Duration | Fold Increase in Mature ΔF508-CFTR | Reference |

| Mature ΔF508-CFTR Protein Levels (Band C) | CFBE41o- | This compound | 10 µM | 16-24 hours | >2-fold (estimated from Western Blot) | [6] |

| Mature ΔF508-CFTR Protein Levels (Band C) | CFBE41o- | Lumacaftor | 10 µM | 24 hours | ~1.5-fold (estimated from Western Blot) | [6] |

Table 1: Effect of this compound on ΔF508-CFTR Protein Levels. Data estimated from Western blot analysis in human bronchial epithelial cells expressing ΔF508-CFTR.

| Parameter | Cell Type | Treatment | Concentration | ΔIsc (µA/cm²) | Statistical Significance (p-value) | Reference |

| Change in Short-Circuit Current (ΔIsc) | Primary Human Bronchial Epithelial Cells (ΔF508/ΔF508) | This compound | 10 µM | ~4.5 | < 0.05 (compared to vehicle) | [6] |

| Change in Short-Circuit Current (ΔIsc) | Primary Human Bronchial Epithelial Cells (ΔF508/ΔF508) | Lumacaftor | 10 µM | ~2.5 | < 0.05 (compared to vehicle) | [6] |

| Change in Short-Circuit Current (ΔIsc) | Primary Human Bronchial Epithelial Cells (ΔF508/ΔF508) | Vehicle (DMSO) | - | ~0.5 | - | [6] |

Table 2: Functional Rescue of ΔF508-CFTR by this compound in Primary Human Bronchial Epithelial Cells. The change in short-circuit current (ΔIsc) represents the difference in current after stimulation with a CFTR potentiator and subsequent inhibition with a CFTR inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for ΔF508-CFTR Protein Levels

This protocol is used to assess the levels of mature (Band C) and immature (Band B) ΔF508-CFTR protein.[6][7][8][9][10]

-

Cell Culture and Treatment:

-

CFBE41o- cells stably expressing ΔF508-CFTR are cultured to confluence.

-

Cells are treated with either vehicle (DMSO), this compound (10 µM), or lumacaftor (10 µM) for 16-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for CFTR.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification:

-

Band intensities for mature (Band C, ~170-180 kDa) and immature (Band B, ~150 kDa) CFTR are quantified using densitometry software.

-

A loading control, such as GAPDH, is used to normalize the data.

-

Short-Circuit Current (Isc) Measurement in an Ussing Chamber

This electrophysiological technique measures the function of the CFTR channel by quantifying ion transport across a polarized epithelial monolayer.[6][11][12][13]

-

Cell Culture:

-

Primary human bronchial epithelial cells from a donor homozygous for the ΔF508 mutation are cultured on permeable supports until a polarized monolayer is formed.

-

-

Treatment:

-

Cells are treated with vehicle (DMSO), this compound (10 µM), or lumacaftor (10 µM) for 24 hours prior to the assay.

-

-

Ussing Chamber Assay (TECC24 Assay):

-

The permeable supports with the cell monolayers are mounted in an Ussing chamber.

-

The basolateral and apical sides are bathed in a physiological saline solution.

-

A voltage clamp maintains the transepithelial potential at 0 mV, and the resulting short-circuit current (Isc) is recorded.

-

The following sequential additions are made to the apical side:

-

Amiloride (100 µM): To inhibit the epithelial sodium channel (ENaC).

-

Forskolin (20 µM): To activate CFTR through cAMP stimulation.

-

VX-770 (Ivacaftor, 10 µM): A potentiator to maximize CFTR channel opening.

-

CFTRinh-172 (10 µM): A specific inhibitor of the CFTR channel.

-

-

-

Data Analysis:

-

The change in current (ΔIsc) is calculated as the difference between the peak current after VX-770 addition and the current after the addition of CFTRinh-172.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to assess the thermal stabilization of a target protein upon ligand binding in a cellular environment.[4][14][15][16] While specific CETSA data for this compound is not currently available, a general protocol for assessing ΔF508-CFTR stabilization is as follows.

-

Cell Culture and Treatment:

-

Cells expressing ΔF508-CFTR are treated with the test compound (e.g., this compound) or vehicle (DMSO) for a specified time.

-

-

Heat Challenge:

-

The cell suspension is aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

-

Cell Lysis and Separation of Aggregates:

-

Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

-

Protein Detection:

-

The amount of soluble ΔF508-CFTR remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

A melting curve is generated by plotting the fraction of soluble protein as a function of temperature.

-

A shift in the melting temperature (Tagg) in the presence of the compound indicates thermal stabilization or destabilization.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in stabilizing ΔF508-CFTR.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the characterization of this compound's effect on ΔF508-CFTR.

Logical Relationship of this compound's DUBTAC Mechanism

Caption: Logical flow of the DUBTAC mechanism for ΔF508-CFTR stabilization.

Conclusion

This compound represents a promising therapeutic strategy for cystic fibrosis by employing a novel DUBTAC mechanism to stabilize the ΔF508-CFTR protein. The available data demonstrates that this compound is more effective than its parent corrector, lumacaftor, at increasing the levels of mature ΔF508-CFTR and restoring its function as a chloride channel in primary human bronchial epithelial cells.[6] The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar molecules. Future studies should focus on obtaining more extensive quantitative data, including binding affinities and direct evidence of thermal stabilization through techniques like CETSA, to fully elucidate the therapeutic potential of this compound.

References

- 1. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 11. Additive Potentiation of R334W-CFTR Function by Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CFTR activation in human bronchial epithelial cells by novel benzoflavone and benzimidazolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dual-Action Mechanism of NJH-2-057: A Covalent and Allosteric Approach to Protein Stabilization

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 8, 2025 – This technical whitepaper provides an in-depth analysis of the novel deubiquitinase-targeting chimera (DUBTAC), NJH-2-057. Developed by researchers at the University of California, Berkeley, and Novartis (NIBR), this molecule represents a significant advancement in the field of targeted protein stabilization. This compound employs a unique dual mechanism, combining covalent targeting and allosteric modulation, to recruit the deubiquitinase OTUB1 for the stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a particular focus on the clinically relevant ΔF508-CFTR mutant.

This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge field of targeted protein modulation. Herein, we will dissect the core mechanisms of this compound, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and processes involved.

Core Mechanism: A Tale of Two Moieties

This compound is a heterobifunctional molecule, ingeniously designed by linking two distinct chemical entities: EN523 and lumacaftor.[1] EN523 serves as a recruiter for the deubiquitinase OTUB1, while lumacaftor is a known binder of the ΔF508-CFTR protein.[1] This chimeric structure allows this compound to act as a molecular bridge, bringing OTUB1 into close proximity with the ΔF508-CFTR protein. This proximity facilitates the removal of ubiquitin chains from the CFTR protein by OTUB1, thereby rescuing it from proteasomal degradation and leading to its stabilization at the cell surface.

The mechanism of this compound is further nuanced by its covalent and allosteric properties.[2] The "covalent" nature of this DUBTAC suggests that it forms a stable, long-lasting bond with one of its target proteins, ensuring a sustained recruitment of OTUB1 to ΔF508-CFTR.[2] Concurrently, its "allosteric" characteristic implies that it binds to a site distinct from the active site of either the enzyme or the substrate, inducing a conformational change that enhances the deubiquitination process.[2]

Signaling and Experimental Workflow

The logical relationship of this compound's mechanism of action can be visualized as a signaling pathway.

Caption: Mechanism of this compound action.

The experimental validation of this compound's activity typically follows a structured workflow.

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cellular Activity of this compound

| Cell Line | Concentration | Treatment Time | Observed Effect |

| CFBE41o- cells expressing ΔF508-CFTR | 10 µM | 16 hours | Stabilization of mutant CFTR levels[3] |

| CFBE41o- cells expressing ΔF508-CFTR | 10 µM | 24 hours | Stabilization of mutant CFTR levels[3] |

| Primary human cystic fibrosis donor bronchial epithelial cells | 10 µM | 24 hours | Increased transepithelial conductance[3] |

Table 2: Functional Rescue of ΔF508-CFTR

| Assay | Treatment | Key Parameter | Result |

| Short-Circuit Current (Isc) | This compound (10 µM) | Change in current after VX770 (potentiator) and CFTR(inh)-172 | Significant increase compared to DMSO vehicle[3] |

Detailed Experimental Protocols

Western Blotting for CFTR Stabilization

-

Cell Culture and Treatment: CFBE41o- cells stably expressing ΔF508-CFTR are seeded in appropriate culture vessels and grown to confluence. Cells are then treated with 10 µM this compound or vehicle (DMSO) for 16 to 24 hours.[3]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CFTR and a loading control (e.g., GAPDH).

-

Detection and Quantification: After incubation with a suitable secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and CFTR levels are normalized to the loading control.

Short-Circuit Current (Isc) Assay for CFTR Function

-

Cell Culture: Primary human cystic fibrosis donor bronchial epithelial cells are cultured on permeable supports until they form a polarized monolayer.

-

Treatment: Cells are treated with 10 µM this compound or vehicle (DMSO) for 24 hours prior to the assay.[3]

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system, and the basolateral and apical sides are bathed in appropriate physiological solutions.

-

Isc Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded.

-

Pharmacological Modulation: A series of compounds are added sequentially to the apical or basolateral chambers to modulate CFTR activity. A typical sequence includes a sodium channel inhibitor (e.g., amiloride), a cAMP activator (e.g., forskolin), a CFTR potentiator (e.g., VX770), and a CFTR inhibitor (e.g., CFTR(inh)-172).[3]

-

Data Analysis: The change in Isc in response to the CFTR potentiator and inhibitor is calculated to determine the extent of CFTR-dependent chloride secretion, providing a measure of functional rescue.

Conclusion

This compound stands out as a pioneering molecule in the realm of targeted protein stabilization. Its dual covalent and allosteric mechanism offers a powerful strategy to address protein deficiencies, as demonstrated by its ability to rescue the function of the ΔF508-CFTR mutant. The data and protocols presented in this whitepaper provide a comprehensive overview for researchers seeking to understand and potentially expand upon this innovative therapeutic approach. Further investigation into the precise molecular interactions governing the covalent and allosteric effects of this compound will undoubtedly pave the way for the development of a new generation of targeted therapies.

References

Deubiquitinase-Targeting Chimeras (DUBTACs): A Technical Guide to Targeted Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deubiquitinase-Targeting Chimeras (DUBTACs)

Deubiquitinase-targeting chimeras (DUBTACs) represent a novel and powerful therapeutic modality designed for targeted protein stabilization (TPS).[1][2][3] This technology offers a paradigm shift from conventional inhibitor-based approaches and targeted protein degradation (TPD) technologies like Proteolysis-Targeting Chimeras (PROTACs).[4][5] While PROTACs induce the degradation of disease-causing proteins, DUBTACs aim to rescue and stabilize proteins whose loss of function, often due to excessive ubiquitination and subsequent proteasomal degradation, is pathogenic.[2][6] This makes DUBTACs particularly promising for treating a range of diseases, including genetic disorders like cystic fibrosis and various cancers where tumor suppressor proteins are aberrantly degraded.[6][7][8]

DUBTACs are heterobifunctional molecules, structurally analogous to PROTACs, that are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits a deubiquitinase (DUB) enzyme, and a chemical linker that connects the two ligands.[1][9] By bringing a DUB into close proximity with a ubiquitinated POI, DUBTACs facilitate the removal of ubiquitin chains, thereby preventing the protein's degradation by the proteasome and restoring its cellular levels and function.[9][10]

Core Principles and Mechanism of Action

The fundamental principle of DUBTAC technology is the hijacking of the cellular deubiquitination machinery to achieve target-specific protein stabilization. The mechanism of action can be broken down into the following key steps:

-

Ternary Complex Formation: A DUBTAC molecule simultaneously binds to a target protein of interest (POI) and a deubiquitinase (DUB) enzyme, forming a ternary POI-DUBTAC-DUB complex.[11][12] The formation of this complex is crucial for the subsequent deubiquitination event.

-

Induced Proximity and Deubiquitination: By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC effectively increases the local concentration of the enzyme around its new "neo-substrate." This induced proximity enables the DUB to catalytically remove the polyubiquitin chains from the POI.[9][10] OTUB1, which specifically cleaves K48-linked polyubiquitin chains (a primary signal for proteasomal degradation), is a DUB that has been successfully recruited by DUBTACs.[13][14]

-

Protein Stabilization and Functional Rescue: The removal of the degradation signal (polyubiquitin chains) rescues the POI from proteasomal degradation. This leads to an increase in the intracellular concentration of the POI, allowing for the restoration of its normal biological function.[1][6]

A critical distinction from PROTACs is that the recruited DUB must remain catalytically active, whereas in PROTACs, the E3 ligase is a scaffold to bring the ubiquitination machinery to the target.[1] Furthermore, for a DUBTAC to be effective, the target protein must be endogenously ubiquitinated.[1]

Diagram of the DUBTAC Mechanism of Action

References

- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesensors.com [lifesensors.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 10. icr.ac.uk [icr.ac.uk]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deubiquitination and activation of AMPK by USP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesensors.com [lifesensors.com]

Methodological & Application

Application Notes and Protocols for NJH-2-057 in CFBE41o- Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508, leads to the misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport across epithelial cell membranes. NJH-2-057 is an experimental Deubiquitinase-Targeting Chimera (DUBTAC) designed to rescue ΔF508-CFTR function. This document provides detailed protocols for the application of this compound in the CFBE41o- human bronchial epithelial cell line, a widely used in vitro model for CF research.

The CFBE41o- cell line is derived from a CF patient homozygous for the ΔF508 CFTR mutation and immortalized with SV40.[1][2] These cells can form polarized monolayers with tight junctions, making them suitable for studying CFTR trafficking and function.[1][2]

This compound is a heterobifunctional molecule that recruits the deubiquitinase OTUB1 to the ΔF508-CFTR protein.[3][4][5] This targeted deubiquitination leads to the stabilization of the mutant CFTR, preventing its proteasomal degradation and thereby increasing its cell surface expression and function.[3]

Data Presentation

Table 1: Effect of this compound on ΔF508-CFTR Protein Levels in CFBE41o- Cells

| Treatment | Concentration (µM) | Treatment Duration (hours) | Fold Increase in ΔF508-CFTR Protein (relative to DMSO control) |

| DMSO (Vehicle) | - | 16 | 1.0 |

| This compound | 10 | 16 | ~2.5[6] |

Note: The fold increase is an approximation based on qualitative data from Western blot analysis.[6] A detailed dose-response study has not been published.

Table 2: Functional Rescue of ΔF508-CFTR by this compound in Primary Human Bronchial Epithelial Cells

| Treatment | Concentration (µM) | Change in Short-Circuit Current (Isc) (µA/cm²) |

| DMSO (Vehicle) | - | ~1.0 |

| Lumacaftor | 10 | ~2.5 |

| This compound | 10 | ~4.0 |

Data adapted from studies on primary human cystic fibrosis donor bronchial epithelial cells, as a surrogate for CFBE41o- functional data.[6]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action in CFBE41o- cells.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

CFBE41o- Cell Culture

This protocol is adapted from standard procedures for culturing CFBE41o- cells.[7]

Materials:

-

CFBE41o- cells

-

Minimal Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-glutamine

-

Fibronectin/Collagen-coated culture flasks/plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Maintain CFBE41o- cells in MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture cells on fibronectin/collagen-coated flasks at 37°C in a humidified atmosphere with 5% CO2.

-

For passaging, wash cells with PBS and detach using Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and seed onto new coated flasks/plates. For Western blotting, a 6-well plate is suitable. For short-circuit current measurements, seed cells on permeable supports (e.g., Transwells).

Western Blotting for ΔF508-CFTR

This protocol provides a general guideline for detecting CFTR protein by Western blot.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (6% acrylamide is recommended for CFTR)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-CFTR antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

After treatment with this compound, wash cells with cold PBS and lyse them on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for a loading control to normalize the data.

Short-Circuit Current (Isc) Measurement

This protocol outlines the measurement of CFTR-mediated chloride transport using an Ussing chamber.[6]

Materials:

-

Ussing chamber system with voltage clamp

-

Permeable supports with polarized CFBE41o- cells

-

Ringer's solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

VX-770 (Ivacaftor, CFTR potentiator)

-

CFTRinh-172 (CFTR inhibitor)

Procedure:

-

Mount the permeable supports with confluent CFBE41o- monolayers in the Ussing chamber.

-

Equilibrate the cells in Ringer's solution on both the apical and basolateral sides.

-

Measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to block sodium channels.

-

Sequentially add the following reagents to the appropriate chambers and record the change in Isc after each addition:

-

Forskolin: to activate CFTR through cAMP stimulation.

-

VX-770: to potentiate the activity of any rescued ΔF508-CFTR at the cell surface.

-

CFTRinh-172: to inhibit CFTR-specific current and confirm the measured current is CFTR-dependent.

-

-

The difference in current before and after the addition of CFTRinh-172 represents the CFTR-mediated chloride current.

Conclusion

The provided protocols and data serve as a comprehensive guide for investigating the effects of this compound on ΔF508-CFTR in CFBE41o- cells. These experimental procedures will enable researchers to assess the potential of this DUBTAC as a therapeutic strategy for cystic fibrosis. It is recommended to optimize specific conditions, such as antibody concentrations and incubation times, for individual laboratory settings.

References

- 1. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for NJH-2-057 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NJH-2-057 is a first-in-class deubiquitinase-targeting chimera (DUBTAC) designed for targeted protein stabilization. It functions by recruiting the deubiquitinase OTUB1 to a specific protein of interest, leading to its deubiquitination and subsequent rescue from proteasomal degradation. This application note focuses on the use of this compound to stabilize the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically the ΔF508-CFTR variant, which is the most common mutation causing cystic fibrosis. These protocols provide a guide for researchers to assess the efficacy and mechanism of action of this compound in relevant cell-based models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the mutant CFTR protein and another ligand that recruits the deubiquitinase OTUB1. By bringing OTUB1 into proximity with the ubiquitinated ΔF508-CFTR, this compound facilitates the removal of ubiquitin chains from the CFTR protein. This deubiquitination prevents the recognition and subsequent degradation of ΔF508-CFTR by the proteasome, thereby increasing its cellular levels and allowing for its trafficking to the cell membrane to function as a chloride ion channel.

Caption: Mechanism of this compound in stabilizing ΔF508-CFTR.

Quantitative Data Summary

The following table summarizes key quantitative data for the activity of this compound from cell-based assays.

| Parameter | Cell Line | Compound Concentration | Incubation Time | Result | Reference |

| ΔF508-CFTR Stabilization | CFBE41o- cells | 10 µM | 16 hours | Significant increase in CFTR protein levels | [1] |

| ΔF508-CFTR Function | Primary human bronchial epithelial cells | 10 µM | 24 hours | Significant increase in transepithelial conductance | [1] |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Assessment of ΔF508-CFTR Protein Stabilization by Western Blotting

This protocol is designed to quantify the levels of ΔF508-CFTR protein in cells following treatment with this compound.

Materials:

-

CFBE41o- cells stably expressing ΔF508-CFTR

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-CFTR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed CFBE41o- cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with 10 µM this compound or an equivalent volume of DMSO for 16-24 hours.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the CFTR band intensity to the GAPDH band intensity.

Protocol 2: Measurement of CFTR Channel Function using an Ussing Chamber

This protocol assesses the function of the stabilized ΔF508-CFTR at the cell membrane by measuring transepithelial ion transport.

Materials:

-

Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells grown on permeable supports)

-

Ussing chamber system

-

Krebs-bicarbonate Ringer solution

-

Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (cAMP activator), VX-770 (CFTR potentiator), CFTR(inh)-172 (CFTR inhibitor)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Cell Culture on Permeable Supports: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

-

Compound Treatment: Treat the cells with 10 µM this compound or DMSO for 24 hours prior to the assay.[1]

-

Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber with Krebs-bicarbonate Ringer solution on both sides, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.

-

Sequentially add the following drugs and record the change in Isc:

-

Amiloride (100 µM, apical) to inhibit ENaC.

-

Forskolin (10 µM, apical and basolateral) to activate CFTR.

-

VX-770 (10 µM, apical) to potentiate CFTR channel opening.

-

CFTR(inh)-172 (10 µM, apical) to inhibit CFTR-dependent current.

-

-

-

Data Analysis: Calculate the change in Isc in response to each pharmacological agent. The forskolin- and VX-770-stimulated, CFTR(inh)-172-sensitive current represents the functional activity of CFTR.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to verify the formation of the ΔF508-CFTR-NJH-2-057-OTUB1 ternary complex in cells.

Materials:

-

CFBE41o- cells expressing ΔF508-CFTR and ideally an epitope-tagged OTUB1.

-

This compound

-

DMSO (vehicle control)

-

Co-IP lysis buffer (non-denaturing)

-

Antibodies: anti-CFTR, anti-OTUB1 (or anti-tag), and control IgG

-

Protein A/G magnetic beads

Procedure:

-

Compound Treatment: Treat cells with this compound or DMSO for a shorter duration (e.g., 2-4 hours) to capture the transient complex.

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-CFTR antibody (or anti-OTUB1 antibody) or control IgG overnight at 4°C.

-

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against CFTR and OTUB1.

-

Data Analysis: The presence of OTUB1 in the CFTR immunoprecipitate (and vice versa) in the this compound-treated sample, but not in the control, confirms the formation of the ternary complex.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to OTUB1 in a cellular context.

Materials:

-

Cells expressing OTUB1

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Thermal cycler

-

Lysis buffer and equipment for Western blotting

Procedure:

-

Compound Treatment: Treat intact cells with this compound or DMSO for 1 hour.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

-

Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble OTUB1 by Western blotting.

-

Data Analysis: Plot the amount of soluble OTUB1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of OTUB1.

Protocol 5: In-Cell Ubiquitination Assay

This assay determines if this compound leads to a decrease in the ubiquitination of ΔF508-CFTR.

Materials:

-

CFBE41o- cells co-transfected with plasmids for HA-tagged ubiquitin and ΔF508-CFTR.

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (containing SDS)

-

Antibodies: anti-CFTR, anti-HA

Procedure:

-

Transfection and Treatment: Co-transfect cells with HA-ubiquitin and ΔF508-CFTR. After 24-48 hours, treat with this compound or DMSO. In the last 4-6 hours, add a proteasome inhibitor to allow ubiquitinated proteins to accumulate.

-

Denaturing Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate ΔF508-CFTR using an anti-CFTR antibody.

-

Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-HA antibody to detect ubiquitinated CFTR.

-

Data Analysis: A decrease in the HA signal in the this compound-treated sample compared to the control indicates reduced ubiquitination of CFTR.

Protocol 6: Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of this compound.

Materials:

-

CFBE41o- cells

-

This compound (at various concentrations)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will determine the concentration at which this compound may have cytotoxic effects.

References

Application Notes and Protocols for NJH-2-057 in CFTR Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

NJH-2-057 is a novel deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This molecule holds significant promise for therapeutic intervention in cystic fibrosis (CF), particularly for mutations that lead to protein misfolding and premature degradation, such as the common ΔF508 mutation.[3][4] this compound is a heterobifunctional molecule composed of EN523, a recruiter for the deubiquitinase OTUB1, linked to lumacaftor, a known corrector of ΔF508-CFTR.[5][6] By recruiting OTUB1 to the CFTR protein, this compound facilitates the removal of ubiquitin chains, thereby rescuing the protein from proteasomal degradation and increasing its cell surface expression and function.[3][7]

These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, optimal concentration ranges determined from cellular assays, and detailed protocols for key experiments to assess its efficacy in CFTR stabilization.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the efficacy of this compound in stabilizing and restoring the function of mutant CFTR.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

| Assay Type | Cell Line | Mutant CFTR | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Western Blot | CFBE41o-4.7 | ΔF508-CFTR | 10 µM | 16-24 hours | Increased levels of mature (Band C) CFTR | [3][8] |

| Transepithelial Conductance (Isc) | Primary human bronchial epithelial cells | ΔF508-CFTR | 10 µM | 24 hours | Significant improvement in CFTR-dependent chloride transport | [3][8] |

Signaling Pathway

The mechanism of action of this compound involves the recruitment of the deubiquitinase OTUB1 to the CFTR protein, leading to its deubiquitination and stabilization.

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Western Blotting for CFTR Stabilization

This protocol is designed to assess the effect of this compound on the levels of mature (complex-glycosylated, Band C) and immature (core-glycosylated, Band B) CFTR in cultured cells.

Materials:

-

CFBE41o- cells stably expressing ΔF508-CFTR

-

Cell culture medium (e.g., MEM) with supplements

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CFTR (e.g., clone 596), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate CFBE41o-ΔF508-CFTR cells and grow to 80-90% confluency.

-

Treat cells with 10 µM this compound or an equivalent volume of DMSO for 16-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape and collect the lysate, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-CFTR and anti-GAPDH antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for CFTR (Band B and C) and GAPDH.

-

Normalize CFTR band intensities to the corresponding GAPDH intensity.

-

Compare the levels of mature CFTR (Band C) in this compound-treated samples to the vehicle control.

-

Transepithelial Conductance (Short-Circuit Current) Assay

This assay measures the function of CFTR as a chloride channel in polarized epithelial cells.

Materials:

-

Primary human bronchial epithelial cells from CF donors (ΔF508/ΔF508) cultured on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

This compound

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP activator)

-

VX-770 (Ivacaftor, CFTR potentiator)

-

CFTR(inh)-172 (CFTR inhibitor)

Procedure:

-

Cell Culture and Treatment:

-

Culture primary bronchial epithelial cells on permeable supports until a polarized monolayer is formed.

-

Treat the cells with 10 µM this compound or DMSO for 24 hours prior to the assay.

-

-

Ussing Chamber Measurement:

-

Mount the permeable supports in the Ussing chamber system.

-

Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.

-

Measure the baseline short-circuit current (Isc).

-

Sequentially add the following compounds to the apical side and record the change in Isc after each addition:

-

Amiloride (100 µM) to block sodium channels.

-

Forskolin (10 µM) to activate CFTR.

-

VX-770 (1 µM) to potentiate CFTR channel opening.

-

CFTR(inh)-172 (10 µM) to inhibit CFTR-dependent current.

-

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to each compound.

-

The CFTR-specific current is determined by the drop in Isc after the addition of CFTR(inh)-172.

-

Compare the CFTR-specific current in this compound-treated cells to the vehicle control.

-

Thermal Shift Assay (Differential Scanning Fluorimetry) for CFTR Stabilization

This protocol provides a framework for assessing the direct binding and stabilization of purified CFTR by this compound. As CFTR is a membrane protein, special considerations for its solubilization and stability are crucial. A dye-free nanoDSF approach is often preferred for membrane proteins to avoid interference from detergents.[9]

Materials:

-

Purified, full-length ΔF508-CFTR protein (solubilized in a suitable detergent, e.g., DDM, or reconstituted in nanodiscs)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM MgCl2, 2 mM ATP, with a low concentration of the same detergent used for purification)

-

This compound (serial dilutions)

-

nanoDSF instrument (e.g., Prometheus)

-

Capillaries for the nanoDSF instrument

Procedure:

-

Sample Preparation:

-

Prepare a working solution of purified ΔF508-CFTR in the assay buffer. The optimal protein concentration should be determined empirically (typically in the µg/mL range).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Mix the CFTR protein solution with an equal volume of the this compound dilutions or vehicle control (DMSO in assay buffer). The final DMSO concentration should be kept constant and low (e.g., <1%).

-

-

nanoDSF Measurement:

-

Load the samples into the nanoDSF capillaries.

-

Place the capillaries in the instrument.

-

Set up a temperature ramp from, for example, 20°C to 95°C with a heating rate of 1°C/min.

-

Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

-

-

Data Analysis:

-

The instrument's software will calculate the ratio of fluorescence at 350 nm to 330 nm.

-

The melting temperature (Tm) is the inflection point of the first derivative of this ratio versus temperature curve.

-

A positive shift in the Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates ligand binding and protein stabilization.

-

Plot the ΔTm as a function of the this compound concentration to determine the dose-dependent stabilization.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound.

Caption: Workflow for this compound evaluation.

References

- 1. drughunter.com [drughunter.com]

- 2. d-nb.info [d-nb.info]

- 3. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ubiquitination machinery in cystic fibrosis: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

NJH-2-057 incubation time for maximal effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

NJH-2-057 is a novel covalent, allosteric deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This heterobifunctional molecule links a ligand for the deubiquitinase OTUB1 (EN523) with a binder of the ΔF508-CFTR mutant protein (lumacaftor)[1][2][3][4]. By recruiting OTUB1 to the vicinity of ΔF508-CFTR, this compound facilitates the deubiquitination and subsequent stabilization of the mutant protein, offering a potential therapeutic strategy for cystic fibrosis. These application notes provide detailed protocols for determining the optimal incubation time of this compound to achieve its maximal effect on ΔF508-CFTR stabilization.

Data Presentation

The following tables summarize the quantitative data from key experiments to determine the effective incubation time and concentration of this compound.

Table 1: this compound Incubation Time and Concentration for CFTR Stabilization

| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |